(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid, also known as riluzole, is a neuroprotective drug that is used to treat amyotrophic lateral sclerosis (ALS). It was first approved by the US Food and Drug Administration (FDA) in 1995 for the treatment of ALS. Riluzole is a glutamate inhibitor that works by reducing the release of glutamate, a neurotransmitter that is believed to contribute to the death of motor neurons in ALS patients.
Wirkmechanismus
The exact mechanism of action of (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid is not fully understood, but it is believed to work by reducing the release of glutamate, a neurotransmitter that is toxic to motor neurons. Glutamate is released in excess in ALS patients and contributes to the death of motor neurons. Riluzole also has other neuroprotective properties, including the ability to reduce oxidative stress and inhibit apoptosis.
Biochemical and Physiological Effects:
Riluzole has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, increase the uptake of glutamate by astrocytes, and reduce the activity of glutamate receptors. It has also been found to reduce oxidative stress, inhibit apoptosis, and increase the expression of neurotrophic factors.
Vorteile Und Einschränkungen Für Laborexperimente
Riluzole has several advantages for lab experiments. It is a well-characterized drug that has been extensively studied for its neuroprotective properties. It is also relatively easy to administer and has a good safety profile. However, there are some limitations to using (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid in lab experiments. It has a short half-life and requires frequent dosing, which can be difficult to manage in some experiments. It also has limited efficacy in some neurological disorders, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid. One area of research is the development of new formulations of (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid that can improve its efficacy and reduce its side effects. Another area of research is the identification of new targets for (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid that can enhance its neuroprotective properties. Finally, there is a need for more research on the long-term effects of (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid, particularly in terms of its effects on cognitive function and quality of life in neurological disorders.
Synthesemethoden
The synthesis of (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid involves a multi-step process that starts with the reaction of 4-methylbenzyl chloride with thionyl chloride to form 4-methylbenzyl chloride sulfonate. The sulfonate is then reacted with 2-amino-3-chloropropanoic acid to form 2-amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid. The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer of (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
Riluzole has been extensively studied for its neuroprotective properties in various neurological disorders, including ALS, Alzheimer's disease, and Parkinson's disease. In ALS, (2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid has been shown to slow the progression of the disease and improve survival. It has also been found to improve cognitive function in Alzheimer's disease patients and reduce the severity of symptoms in Parkinson's disease patients.
Eigenschaften
CAS-Nummer |
110449-58-6 |
---|---|
Produktname |
(2R)-2-Amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid |
Molekularformel |
C11H15NO3S |
Molekulargewicht |
241.31 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[(4-methylphenyl)methylsulfinyl]propanoic acid |
InChI |
InChI=1S/C11H15NO3S/c1-8-2-4-9(5-3-8)6-16(15)7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-,16?/m0/s1 |
InChI-Schlüssel |
SJGUJFMYSXAPML-VQVVDHBBSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CS(=O)C[C@@H](C(=O)O)N |
SMILES |
CC1=CC=C(C=C1)CS(=O)CC(C(=O)O)N |
Kanonische SMILES |
CC1=CC=C(C=C1)CS(=O)CC(C(=O)O)N |
Synonyme |
L-ALANINE, 3-[[(4-METHYLPHENYL)METHYL]SULFINYL]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.